D-葡萄糖-6,6-d2

描述

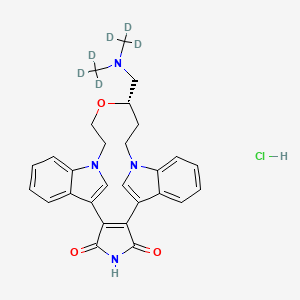

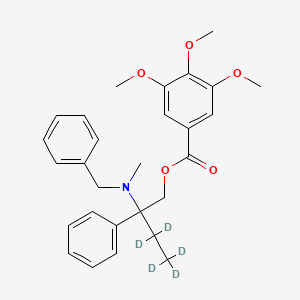

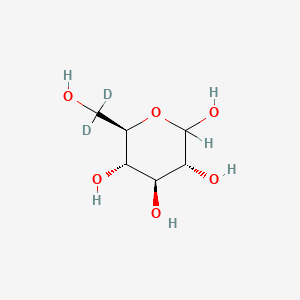

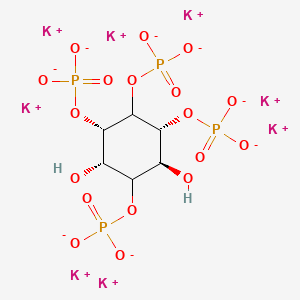

D-Glucose-6,6-d2, also known as Dextrose-6,6-d2, is a simple sugar present in plants . It’s a monosaccharide that may exist in an open chain or cyclic conformation if in solution . It plays a vital role in photosynthesis and fuels the energy required for cellular respiration .

Molecular Structure Analysis

The empirical formula of D-Glucose-6,6-d2 is C6D2H10O6 . Its molecular weight is 182.17 . The exact structure is not provided in the search results.Chemical Reactions Analysis

D-Glucose-6,6-d2 is used in various metabolic processes including enzymic synthesis of cyclohexyl-α and β-D-glucosides . It can also be used as a diagnostic tool in the detection of type 2 diabetes mellitus and potentially Huntington’s disease through the analysis of blood-glucose in type 1 diabetes mellitus .Physical And Chemical Properties Analysis

D-Glucose-6,6-d2 is a powder with a melting point of 150-152 °C (lit.) .科学研究应用

Biochemistry: Metabolic Tracing

D-Glucose-6,6-d2 is used in metabolic tracing studies to understand the pathways and mechanisms of glucose metabolism . By tracking the incorporation of deuterium into metabolic products, researchers can elucidate the flow of glucose in cells and tissues, providing insights into conditions like diabetes and obesity.

Pharmacology: Drug Development

In pharmacological research, D-Glucose-6,6-d2 serves as a tool for investigating the pharmacokinetics of drugs . It can be used to label drugs or drug metabolites, allowing for the detailed study of their absorption, distribution, metabolism, and excretion in the body.

Medical Research: Diagnostic Imaging

Deuterated glucose is employed in diagnostic imaging techniques such as Nuclear Magnetic Resonance (NMR) to enhance the contrast of images . This application is particularly useful in identifying tumors and other abnormalities in tissues.

Food Science: Pathogen Detection

D-Glucose-6,6-d2 is utilized in the development of biosensors for the detection of foodborne pathogens . The compound acts as a reducing agent in the synthesis of gold nanoparticles, which are used for colorimetric detection of bacteria in food samples.

Environmental Science: Pollution Tracing

In environmental science, D-Glucose-6,6-d2 can be used to trace the degradation of organic pollutants . Its stable isotopic label allows for the monitoring of glucose-derived carbon through various environmental processes.

Chemical Engineering: Process Optimization

Chemical engineers use D-Glucose-6,6-d2 to optimize biochemical processes . The deuterium label helps in studying reaction mechanisms and kinetics, which is essential for designing efficient industrial processes.

Materials Science: Biomaterial Synthesis

In materials science, D-Glucose-6,6-d2 is used in the synthesis of biomaterials . Its incorporation into polymers and other materials can impart unique physical properties and enhance material performance.

Analytical Chemistry: Method Development

Analytical chemists utilize D-Glucose-6,6-d2 for developing new analytical methods . It serves as a standard for calibrating instruments and validating analytical techniques, ensuring accuracy and precision in measurements.

作用机制

Target of Action

D-Glucose-6,6-d2, also known as Deuterated Glucose or Dextrose-6,6-d2 , primarily targets enzymes involved in the glycolytic pathway . These enzymes include hexokinase, phosphofructokinase 1 (PFK 1), and pyruvate kinase . These enzymes play a crucial role in the conversion of glucose to pyruvate, providing the cell with ATP under anaerobic conditions and supplying precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Mode of Action

The mode of action of D-Glucose-6,6-d2 involves its interaction with the aforementioned enzymes. It is phosphorylated by hexokinase, a step necessary for its activity . The compound then undergoes a series of reactions facilitated by the enzymes in the glycolytic pathway .

Biochemical Pathways

D-Glucose-6,6-d2 is involved in the glycolytic pathway, also known as the Meyerhoff, Embden, Parnas pathway . This pathway is ubiquitous in nature and is responsible for the anaerobic conversion of glucose to pyruvic acid . The glycolytic pathway also provides the cell with ATP under anaerobic conditions and supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Result of Action

The result of the action of D-Glucose-6,6-d2 is the production of pyruvate through the glycolytic pathway . This process provides the cell with ATP under anaerobic conditions and supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Action Environment

The action environment of D-Glucose-6,6-d2 is primarily the cell cytoplasm, where the enzymes of the glycolytic pathway are located

安全和危害

属性

IUPAC Name |

(3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-VARZTKRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940518 | |

| Record name | (C~6~,C~6~-~2~H_2_)Hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Glucose-6,6-d2 | |

CAS RN |

18991-62-3 | |

| Record name | Glucose, 6,6-dideutero | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018991623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (C~6~,C~6~-~2~H_2_)Hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What structural information about the oxidative cleavage of D-Glucose-6,6′-d2 can be gleaned from the research using NMR spectroscopy?

A1: The research utilizes deuterium labeling and NMR spectroscopy to elucidate the regiochemistry of oxidative glycol-scission reactions on D-Glucose-6,6′-d2. Specifically, the study demonstrates that oxidation of D-Glucose-6,6′-d2 with lead tetraacetate yields 2,3-di-O-formyl-D-erythrose-4,4′-d2. [] This finding, based on the observation of deuterium's effect on the NMR signal of adjacent protons, provides evidence that both C6 atoms of the original glucose molecule are retained in the erythrose product, indicating a specific cleavage pattern during the reaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3alpha,5alpha)]- (9CI)](/img/no-structure.png)

![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)